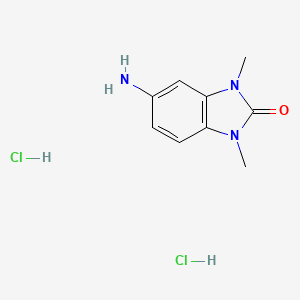![molecular formula C8H5NO2 B1381717 4H-pirano[3,2-b]piridin-4-ona CAS No. 2060008-39-9](/img/structure/B1381717.png)
4H-pirano[3,2-b]piridin-4-ona
Descripción general
Descripción
4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound with a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol This compound is characterized by a fused pyran and pyridine ring system, which imparts unique chemical and biological properties
Aplicaciones Científicas De Investigación
4H-pyrano[3,2-b]pyridin-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and is used in multi-component reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4H-pyrano[3,2-b]pyridin-4-one can be synthesized through a one-pot three-component reaction involving 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, aromatic aldehydes, and malononitrile. The reaction is typically catalyzed by triethylamine in ethanol under reflux conditions . This method is favored for its high yields, low reaction times, and the use of non-toxic and inexpensive catalysts.
Industrial Production Methods: While specific industrial production methods for 4H-pyrano[3,2-b]pyridin-4-one are not extensively documented, the principles of green chemistry and multi-component reactions (MCRs) are often applied. These methods aim to reduce reaction times, energy consumption, and costs while increasing yields .
Análisis De Reacciones Químicas
Types of Reactions: 4H-pyrano[3,2-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrano derivatives, while reduction can produce reduced pyrano compounds .
Mecanismo De Acción
The mechanism of action of 4H-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit kinases or other enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
- 4H-pyrano[2,3-c]pyridin-4-one
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 1H-pyrazolo[3,4-b]pyridines
Comparison: 4H-pyrano[3,2-b]pyridin-4-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity and a broader range of applications in scientific research .
Propiedades
IUPAC Name |
pyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYHHBAJUPRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of the pyrano[3,2-b]pyridin-4-one ring system described in the research paper?
A1: The paper describes a novel synthetic route to the pyrano[3,2-b]pyridin-4-one ring system, which is relatively rare. [] This method utilizes readily available 3-hydroxypyridine as a starting material and proceeds under mild conditions. [] The use of a diisopropylsilyloxy directing group allows for regioselective lithiation at the less favored 2-position of the pyridine ring, enabling the introduction of various substituents. [] This methodology offers a flexible approach for synthesizing diverse pyrano[3,2-b]pyridin-4-one derivatives for further study.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



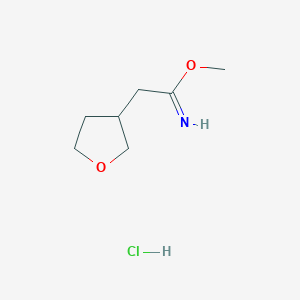


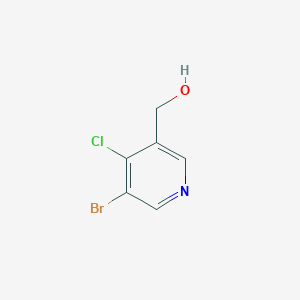

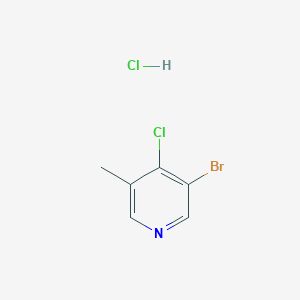

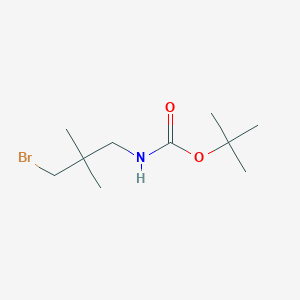

![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)

![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)
